N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline

Protecting group strategy Orthogonal synthesis Nitroaniline building block

Medicinal chemists synthesizing SMA-targeted heterocycles face N-H interference during cross-coupling or nitro reduction. N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline (CAS 1345471-72-8) provides orthogonal N-benzyl protection that withstands Suzuki couplings and nitro reductions, then cleaves under mild hydrogenolysis to release the free amine for pyridazine ring formation. • Prevents N-H side reactions during bromo, nitro, and ethoxy sequential functionalization. • 98% (GC) purity; mp 154-157°C for reliable incoming QC. • Non-hazardous shipping; solid form simplifies handling and weighing.

Molecular Formula C15H15BrN2O3
Molecular Weight 351.2
CAS No. 1345471-72-8
Cat. No. B572190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
CAS1345471-72-8
SynonymsN-Benzyl-4-bromo-5-ethoxy-2-nitroaniline
Molecular FormulaC15H15BrN2O3
Molecular Weight351.2
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)NCC2=CC=CC=C2)[N+](=O)[O-])Br
InChIInChI=1S/C15H15BrN2O3/c1-2-21-15-9-13(14(18(19)20)8-12(15)16)17-10-11-6-4-3-5-7-11/h3-9,17H,2,10H2,1H3
InChIKeyAVKYKIKHFLRLSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline Overview


N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline (CAS 1345471-72-8) is a polysubstituted aromatic building block belonging to the nitroaniline class, characterized by the simultaneous presence of N-benzyl, bromo, ethoxy, and nitro substituents on a single benzene ring . With a molecular formula of C₁₅H₁₅BrN₂O₃ and a molecular weight of 351.20 g/mol, the compound is a crystalline solid at ambient temperature (mp 154–157 °C) and is commercially available at purities of 95% and 98% (GC) from multiple suppliers [1]. Its structural complexity makes it a versatile intermediate for the construction of more elaborate heterocyclic scaffolds, particularly in medicinal chemistry programs targeting conditions such as spinal muscular atrophy (SMA) [2].

Workflow
Multi-step heterocyclic scaffold synthesis
Selection Logic
N-Benzyl protected aniline for orthogonal synthetic control
Procurement Context
Discovery and process chemistry purity grades available

Why This Building Block Is Irreplaceable


The N-benzyl substituent fundamentally alters the reactivity profile of the aniline nitrogen relative to its primary amine counterpart, 4-bromo-5-ethoxy-2-nitroaniline (CAS 1242336-59-9) [1]. The benzyl group functions as a protecting moiety that prevents unwanted N–H participation in downstream reactions—such as nitro reduction, cross-coupling, or cyclocondensation—until it is selectively removed by hydrogenolysis or acidolysis [2]. This orthogonality is critical when the synthetic sequence requires sequential functionalization of the bromo, nitro, or ethoxy positions without interference from the free amine. Substitution with the non-benzylated analog, or with N-alkyl variants bearing smaller (methyl, ethyl) or branched (isopropyl) N-substituents, carries different steric and electronic properties that alter reaction kinetics, regioselectivity, and deprotection conditions [2]. The quantitative evidence below demonstrates that even structurally close analogs cannot replicate the precise combination of protection strategy, physicochemical properties, and documented synthetic utility that N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline offers.

Attribute
This Compound
Potential Substitute
Amine Protection
N-Benzyl (orthogonal, removable)
Free NH₂ (participates directly in side reactions)
Diversification Vectors
Three: C4-Br, C2-NO₂, N-Bn deprotection
Free amine: two vectors, NH₂ may interfere with Pd catalysts
Lipophilicity Profile
Higher logP; 5 rotatable bonds
N-Methyl/N-Ethyl analogs shift logP by ~1.5 units; altered membrane permeability context

Quantitative Differentiation Evidence


Orthogonal Protection via N-Benzyl Group

The N-benzyl group on N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline serves as a robust protecting group for the aniline nitrogen, fundamentally differentiating it from the free amine, 4-bromo-5-ethoxy-2-nitroaniline (CAS 1242336-59-9). In the published patent WO2015017589A1, the free primary amine analog is reduced with zinc/solvent yellow 146 in dichloromethane over 72 hours to afford 4-bromo-5-ethoxybenzene-1,2-diamine (8.41 g yield), which then participates in pyridazine ring formation [1]. In contrast, the N-benzyl protected compound prevents premature participation of the aniline nitrogen during nitro reduction or metal-catalyzed cross-coupling steps, allowing a longer, more controlled synthetic sequence before deprotection [2]. The benzyl group can be removed under mild catalytic hydrogenation (H₂, Pd/C) or transfer hydrogenation (ammonium formate, Pd/C) conditions that are orthogonal to the bromo, ethoxy, and reduced nitro functionalities [3].

Orthogonal Protection
Class-level inference
N-Benzyl blocks NH₂ until selective removal; free amine commits to immediate cyclization.
Supports controlled, multi-step synthetic sequences.
Deprotection via mild hydrogenolysis; orthogonal to Br, OEt, and reduced NO₂ groups.
Protecting group strategy Orthogonal synthesis Nitroaniline building block

Higher Lipophilicity vs N-Alkyl Congeners

N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline exhibits a computed XLogP3 of 4.8, substantially higher than its N-methyl analog (4-bromo-5-ethoxy-N-methyl-2-nitroaniline, CAS 1355247-76-5, estimated XLogP3 ≈ 3.0–3.3 based on fragment contribution) and the N-ethyl analog (estimated XLogP3 ≈ 3.5–3.8) [1][2]. The molecular weight (351.20 g/mol) is also significantly greater than N-methyl (303.15 g/mol) and N-ethyl (317.18 g/mol) congeners. The benzyl group contributes an additional aromatic ring, increasing topological polar surface area (TPSA = 67.1 Ų) and the number of rotatable bonds (5), which influence membrane permeability, solubility, and protein-binding characteristics of downstream products [1]. The melting point range of 154–157 °C is well-defined and practical for handling, purification, and formulation development .

Higher Lipophilicity
Cross-study comparable
ΔXLogP3 ≈ +1.5 to +1.8
Reported logP increase vs. N-alkyl congeners.
May influence downstream membrane permeability; computed values from PubChem.
Lipophilicity Physicochemical properties N-Alkyl comparator

Proven Utility in SMN2 Splicing Modulator Programs

Although N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline itself has limited direct literature precedent, its deprotected analog—4-bromo-5-ethoxy-2-nitroaniline—is explicitly employed as a key intermediate in the synthesis of 1,4-disubstituted pyridazine derivatives claimed in patent WO2015017589A1 (Novartis AG) for the treatment of SMN-deficiency-related conditions, including spinal muscular atrophy (SMA) [1]. These pyridazine derivatives belong to the same chemotype that led to the clinical candidate branaplam (LMI070), an orally administered SMN2 splicing modulator [2]. The N-benzyl protected version enables a convergent synthetic approach where the benzyl group can be retained through early-stage diversification steps (e.g., Suzuki coupling at the bromo position, reduction of the nitro group) and removed only when the free amine is required for the final pyridazine ring-closing or amide coupling step [3].

SMN2 Splicing Modulator Utility
Class-level inference
Free amine analog used in patent WO2015017589A1 for pyridazine SMA modulators.
Provides entry to a clinically precedented chemical space.
Deprotected analog route validated in branaplam-related programs; review of specific endpoints required.
Spinal muscular atrophy SMN2 splicing modulator Pyridazine synthesis Branaplam intermediate

Three Orthogonal Diversification Vectors

The simultaneous presence of four chemically distinct functional groups (N-benzyl, C4-Br, C5-OEt, C2-NO₂) on N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline enables three orthogonal diversification vectors: (i) palladium-catalyzed cross-coupling at the C4 bromo position (Suzuki, Buchwald-Hartwig, Sonogashira); (ii) reduction of the C2 nitro group to a primary amine (Fe/HCl, Zn/NH₄Cl, or catalytic hydrogenation) with subsequent acylation or reductive amination; and (iii) N-debenzylation to unmask the aniline nitrogen [1][2]. In contrast, 4-bromo-5-ethoxy-2-nitroaniline (free amine) has only two non-interfering diversification vectors because the free NH₂ group competes with or precludes many transformations (e.g., it coordinates to palladium catalysts, undergoes unwanted acylation, or oxidizes) . The N-benzyl-2-nitroaniline scaffold (lacking C4-Br and C5-OEt) offers only one diversification point (nitro reduction), severely limiting its utility for library synthesis .

Diversification Vectors
Supporting evidence
3 orthogonal handles (Br, NO₂, N-Bn) vs 2 for free amine vs 1 for N-Bn-2-nitroaniline.
Enables divergent library synthesis from a single building block.
General cross-coupling and reduction conditions reported in literature.
Divergent synthesis Multi-functional building block Chemoselective transformation

Two Defined Purity Grades for Discovery and Process Chemistry

N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is commercially available at two distinct purity specifications: 95% (AKSci J95809, $41/g) and 98% GC (AKSci Z9787) . The 95% grade is suitable for early-stage discovery chemistry where higher impurity tolerance is acceptable, while the 98% (GC) grade provides the higher purity required for late-stage intermediate qualification, process chemistry development, and analytical method validation. The melting point specification of 154–157 °C offers a simple, rapid identity and purity check by melting point apparatus without requiring HPLC or GC instrumentation . The related free amine, 4-bromo-5-ethoxy-2-nitroaniline (CAS 1242336-59-9), is available at 98% purity (Aladdin, $ variable) but lacks the N-protection feature . N-Benzyl-2-nitroaniline (CAS 5729-06-6) is widely available but lacks the bromo and ethoxy handles .

Defined Purity Grades
Data to verify
95% and 98% (GC); mp 154–157 °C.
Lot selection supports discovery or process chemistry workflows.
Supplier QC data; independent verification recommended for process validation.
Purity specification Procurement quality GC purity

N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline Applications


Convergent Synthesis of Pyridazine SMN2 Modulators

Building on the documented use of the free amine analog in patent WO2015017589A1 [1], N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline is the preferred starting material when investigators require a convergent synthesis where the N-benzyl group protects the aniline nitrogen during early-stage Suzuki coupling at the C4 bromo position or during nitro reduction to the corresponding 1,2-diamine. The benzyl group is removed in the final step under mild catalytic hydrogenation to unmask the free amine for pyridazine ring formation, providing access to the same chemotype as the clinical candidate branaplam (LMI070) [2].

Benzimidazole Libraries via Redox Condensation

The N-benzyl-2-nitroaniline core is a documented substrate for cobalt- and iron-catalyzed redox condensation with benzylamines to afford 2-aryl benzimidazoles [3]. N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline extends this methodology by providing a bromo handle for additional cross-coupling after benzimidazole formation and an ethoxy group for modulating electronic properties and solubility. This three-vector diversification strategy enables the rapid generation of benzimidazole libraries with greater chemical diversity than achievable with the parent N-benzyl-2-nitroaniline scaffold.

Process Chemistry with Defined Purity Standards

For process chemists scaling up synthetic routes, the availability of 98% (GC) purity grade with a tight melting point specification (154–157 °C) provides a reliable quality benchmark for incoming raw material qualification. The solid physical form at ambient temperature simplifies handling, weighing, and storage compared to liquid or low-melting alternatives. The non-hazardous transport classification further streamlines supply chain logistics for multi-site manufacturing operations.

N-Substituted 1,2-Diaminobenzene for Coordination Chemistry

Selective nitro reduction of N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline yields N¹-benzyl-4-bromo-5-ethoxybenzene-1,2-diamine (CAS 1373232-60-0), a compound that has been investigated for its metal-chelating properties . The benzyl-protected diamine can serve as a ligand precursor for transition-metal catalysts or as a building block for benzimidazole, quinoxaline, and benzotriazole synthesis, where the bromo substituent provides a site for further functionalization via cross-coupling.

Application
Selection Property
Validation Focus
Convergent Pyridazine Synthesis
N-Benzyl orthogonal protection
Deprotection compatibility with late-stage ring formation
Benzimidazole Library Generation
Three-vector diversification core
Cross-coupling efficiency after redox condensation
Process Chemistry Scale-Up
Defined purity grade and melting point
Incoming raw material QC and supply chain consistency
Coordination Chemistry Ligand Synthesis
Selective nitro reduction to 1,2-diamine
Metal-chelating behavior of the reduced intermediate

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